3-Bromo-4-fluoropyrazolo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrFN2 |
|---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
3-bromo-4-fluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-5-4-10-11-3-1-2-6(9)7(5)11/h1-4H |
InChI Key |
WUVUOWUFQVWPFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 4 Fluoropyrazolo 1,5 a Pyridine and Analogues
Established Synthetic Routes to Pyrazolo[1,5-a]pyridines
The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) heterocyclic system, a key structural motif in many pharmaceutically active compounds, has been achieved through several established routes. nih.gov These methods provide access to a wide array of substituted derivatives.
Cyclocondensation Reactions with 1,3-Biselectrophiles
Cyclocondensation reactions represent a foundational approach to building fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, a related and important scaffold. nih.gov These strategies typically involve the reaction of a binucleophilic species, such as a 5-aminopyrazole derivative, with a 1,3-biselectrophilic partner. nih.govresearchgate.net
Key findings in this area include:
Reaction with Enaminones and Chalcones: The cyclocondensation of aminopyrazoles with enaminones or chalcones in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) is an effective method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov
Reaction with Arylidenepyruvic Acids: The reaction of 5-amino-3-methylpyrazole with arylidenepyruvic acids upon heating in solvents like DMF or acetic acid leads to the formation of a fused pyridine (B92270) ring, yielding 4-aryl-3-methyl-pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net The high propensity for aromatization means that the initially expected dihydropyridine (B1217469) intermediates are often not isolated. researchgate.net
These reactions showcase the versatility of cyclocondensation in creating fused pyrazole (B372694) systems, a principle that extends to the synthesis of pyrazolo[1,5-a]pyridine analogs.
Annulation-Aromatization Protocols (e.g., TEMPO-mediated)
A highly effective and regioselective method for synthesizing pyrazolo[1,5-a]pyridines involves a [3+2] annulation-aromatization protocol mediated by (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.govacs.org This one-pot process utilizes N-aminopyridines and various α,β-unsaturated compounds to produce multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yields. nih.govacs.org
In this reaction, TEMPO demonstrates dual functionality, acting as both a Lewis acid catalyst and an oxidant. nih.govacs.org The methodology is noted for its broad substrate scope and mild reaction conditions. acs.org A significant advantage of this protocol is its high and predictable regioselectivity. nih.govacs.org For instance, the reaction of 3-halo-substituted pyridines with acrylonitrile (B1666552) under these conditions preferentially yields 4-halo-pyrazolo[1,5-a]pyridine-3-carbonitriles. acs.org
Table 1: TEMPO-Mediated Synthesis of Halogenated Pyrazolo[1,5-a]pyridines
| Reactants | Reagents | Product | Yield | Regioselectivity | Reference |
|---|---|---|---|---|---|
| 3-Halopyridines, Acrylonitrile | TEMPO, DIPEA/DBU | 4-Halo-pyrazolo[1,5-a]pyridine-3-carbonitriles | Very Good | ~4:1 (F, Cl, Br) | acs.org |
| 7a (a bromo-substituted aminopyridine) | TEMPO, DIPEA | 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (9a) | 93% | N/A | doi.org |
Data sourced from studies on TEMPO-mediated synthesis. acs.orgdoi.org
Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) reactions have emerged as a sustainable and efficient strategy for forming C-C bonds, avoiding the need for pre-functionalized starting materials. nih.govacs.org An acetic acid and molecular oxygen-promoted CDC reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds provides a novel, catalyst-free route to pyrazolo[1,5-a]pyridines. nih.govacs.org
This method is characterized by its green credentials, including atom economy and step efficiency. acs.org The process involves the coupling of N-amino-2-iminopyridine derivatives with various β-ketoesters and β-diketones, using the mild reagent acetic acid and the environmentally benign oxidant molecular oxygen (O₂), to generate the target heterocyclic products efficiently. nih.govacs.org While many CDC reactions require metal catalysts (such as Cu, Pd, Fe) or non-metal promoters (like iodine), this particular transformation proceeds under catalyst-free conditions. acs.org
Reactions Involving N-Iminopyridinium Ylides
One of the most prevalent and versatile methods for synthesizing the pyrazolo[1,5-a]pyridine core involves the [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes. nih.govnih.gov This approach forms the basis of numerous synthetic protocols. nih.govacs.org
Key variations of this methodology include:
Traditional Cycloaddition: The reaction between an N-aminopyridinium salt and an alkyne ester is a traditional route, though it can suffer from a lack of regiocontrol with asymmetric starting materials, leading to mixtures of isomers. sci-hub.se
PIDA-Mediated Cycloaddition: Phenyliodonium diacetate (PIDA) can mediate a regioselective cycloaddition of N-iminopyridinium ylides to electron-deficient alkenes, yielding multifunctionalized pyrazolo[1,5-a]pyridines under mild conditions. organic-chemistry.org
Catalyst-Free Cycloaddition: Sonochemical methods have been developed for a catalyst-free, concerted [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines, demonstrating a scalable synthetic strategy. nih.gov
Cascade Alkenylation/Cyclization: A cascade process involving a palladium-catalyzed direct alkenylation of N-iminopyridinium ylides, followed by a silver-mediated cyclization, offers a direct route to 2-substituted pyrazolo[1,5-a]pyridines. nih.gov
Ylides as Nitrogen Source: In a unique transformation, N-aminopyridinium ylides can serve as both a 1,3-dipole and a nitrogen source in a direct [3+2]-cycloaddition with ynals, leading to the formation of cyanated pyrazolo[1,5-a]pyridines. rsc.org
Strategies for Regioselective Introduction of Halogen Atoms
The introduction of halogen atoms onto the pyrazolo[1,5-a]pyridine scaffold is crucial for modulating the compound's chemical and biological properties. Regioselectivity is a paramount challenge in these transformations.
Direct Halogenation Approaches
Direct C-H halogenation offers an atom-economical method for installing halogen atoms without the need for pre-functionalized substrates. beilstein-archives.org Several reagents and conditions have been developed for the regioselective halogenation of the pyrazolo[1,5-a]pyridine core and related structures.
Electrophilic Fluorination with Selectfluor: The reaction of methyl pyrazolo[1,5-a]pyridine-3-carboxylates with the electrophilic fluorinating agent Selectfluor leads directly to the synthesis of 3-fluoropyrazolo[1,5-a]pyridine derivatives. consensus.apposi.lv This method provides a direct route to introduce fluorine at the C3 position. osi.lv
Halogenation with N-Halosuccinimides (NXS): The direct C-H halogenation of pyrazole derivatives can be achieved using N-halosuccinimides (NBS, NCS, NIS) as inexpensive and safe halogenating agents at room temperature. beilstein-archives.org These metal-free protocols have been successfully applied to synthesize 4-halogenated pyrazoles. beilstein-archives.org
Hypervalent Iodine-Mediated Halogenation: An efficient and mild approach for the regioselective C3 halogenation of the related pyrazolo[1,5-a]pyrimidine system employs potassium halide salts (KX) and a hypervalent iodine(III) reagent like PIDA. rsc.orgnih.gov This environmentally friendly method uses water as a solvent and proceeds at ambient temperature to give C3-halogenated products in good to excellent yields. rsc.orgnih.gov The mechanism is believed to involve an electrophilic substitution. nih.gov
Table 2: Direct Halogenation Methods for Pyrazolo[1,5-a]pyridine and Related Scaffolds
| Substrate | Halogenating Agent | Conditions | Product Position | Reference |
|---|---|---|---|---|
| Methyl pyrazolo[1,5-a]pyridine-3-carboxylates | Selectfluor | N/A | 3-Fluoro | consensus.apposi.lv |
| Pyrazolo[1,5-a]pyrimidines | KX / PIDA | Water, Room Temp. | 3-Halo | rsc.orgnih.gov |
| 3-Aryl-1H-pyrazol-5-amines | NXS (NBS, NIS, NCS) | DMSO, Room Temp. | 4-Halo | beilstein-archives.org |
Data compiled from studies on direct halogenation methodologies. beilstein-archives.orgconsensus.apposi.lvrsc.orgnih.gov
Synthesis via Halogenated Precursors
One efficient strategy for preparing halogenated pyrazolo[1,5-a]pyridines involves the use of pre-halogenated starting materials. This approach offers the advantage of incorporating halogens at specific positions before the core ring system is constructed. For the synthesis of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine, a key precursor could be 3-bromo-4-fluoropyridine (B38431). The synthesis of this precursor has been reported, for instance, through the nucleophilic aromatic substitution of a nitro group in 3-bromo-4-nitropyridine (B1272033) using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). chemicalbook.comnih.gov
Once the halogenated pyridine is obtained, established methods for pyrazolo[1,5-a]pyridine synthesis can be applied. A common route involves the [3+2] cycloaddition of N-aminopyridinium ylides with various reaction partners. organic-chemistry.org In this context, 3-bromo-4-fluoropyridine would first be converted to its corresponding N-aminopyridinium salt, which then undergoes cyclization to form the desired pyrazolo[1,5-a]pyridine core, carrying the bromine and fluorine atoms from the start.
Another approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov While this is more common for the pyrazolo[1,5-a]pyrimidine series, analogous strategies can be envisioned where a halogenated 1,3-bielectrophilic compound reacts with an aminopyrazole to build the second ring. encyclopedia.pub
Selective Functionalization Post-Cyclization
An alternative and widely used methodology is the direct halogenation of a pre-formed pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine ring system. thieme-connect.de This post-cyclization functionalization allows for the late-stage introduction of halogens, which is a valuable strategy in medicinal chemistry for structure-activity relationship studies.
Research has shown that the C3 position of the pyrazolo[1,5-a]pyrimidine ring is highly susceptible to electrophilic substitution, allowing for regioselective halogenation. thieme-connect.dersc.org This selectivity is attributed to the electronic properties of the fused heterocyclic system. encyclopedia.pub Various halogenating agents are employed for this purpose, with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), being common choices. rsc.orgresearchgate.net
For the targeted synthesis of this compound, this strategy would involve the initial synthesis of 4-fluoropyrazolo[1,5-a]pyridine, followed by selective bromination at the C3 position. The reaction of pyrazolo[1,5-a]pyrimidines with NBS has been shown to yield dibrominated products, indicating the high reactivity of the scaffold. researchgate.net More recent, environmentally friendly methods utilize combinations like potassium halide salts with a hypervalent iodine(III) reagent in water to achieve clean and efficient C3 halogenation at room temperature. rsc.org A Lewis acid-mediated approach using boron trifluoride has also proven effective for the synthesis of 3-bromo-pyridazines, a related diazine system, with high regiocontrol, which could potentially be adapted. uzh.ch
Targeted Synthesis of this compound
The specific synthesis of this compound requires careful planning regarding the sequence of halogen introduction and the optimization of reaction conditions to ensure high yield and regioselectivity.
Optimization of Reaction Conditions for Bromine and Fluorine Incorporation
The incorporation of fluorine and bromine atoms into the target molecule presents distinct challenges that necessitate careful optimization of reaction conditions.
Fluorine Incorporation: The introduction of fluorine onto the pyridine ring is often achieved via nucleophilic aromatic substitution (SNAr). A successful strategy involves the fluorination of an activated precursor, such as 3-bromo-4-nitropyridine N-oxide. nih.gov The N-oxide group activates the pyridine ring towards nucleophilic attack. Treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in a polar aprotic solvent such as dimethylsulfoxide (DMSO) can yield the fluorinated product, which can then be carried forward. chemicalbook.comnih.gov The reaction is typically rapid, even at room temperature. nih.gov
Table 1: Example Conditions for Fluorination of a Pyridine Precursor
| Precursor | Reagent | Solvent | Temperature (°C) | Time | Product | Reference |
| 3-bromo-4-nitropyridine | 0.5 eq. TBAF | DMSO | 25 | 15 min | 3-bromo-4-fluoropyridine | nih.gov |
| 3-bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF | DMSO | 25 | 5 min | 3-fluoro-4-nitropyridine (B80604) N-oxide | nih.gov |
Bromine Incorporation: The introduction of bromine at the C3 position of the pyrazolo[1,5-a]pyridine scaffold is typically achieved through electrophilic bromination. The optimization of this step is crucial to maximize the yield of the desired monobrominated product and minimize the formation of di- or poly-brominated side products. researchgate.net Key parameters to optimize include the stoichiometry of the brominating agent (e.g., NBS), the solvent, and the energy input (conventional heating vs. microwave irradiation). researchgate.net For instance, using a slight excess of NBS might lead to a mixture of mono- and di-brominated compounds, while increasing the equivalents can drive the reaction to completion for the desired product. researchgate.net Electrophilic ring-opening bromination reactions have also been developed, representing an alternative functionalization pathway. nih.gov
Table 2: Optimization of Bromination using N-Bromosuccinimide (NBS) on a Pyrazole System
| Entry | Equivalents of NBS | Method | Yield of Monobrominated Product | Notes | Reference |
| 1 | 1.1 | Conventional Heating | - | Partial conversion, mixture of mono- and di-brominated products. | researchgate.net |
| 2 | 1.5 | Conventional Heating | 69% | Total conversion. | researchgate.net |
| 3 | 1.5 | Microwave Irradiation | - | Faster reaction time. | researchgate.net |
Scalability Considerations in Synthetic Protocols
Transitioning a synthetic route from laboratory-scale to large-scale or industrial production requires consideration of several factors beyond simple yield optimization. For the synthesis of this compound, scalability is a key consideration for its potential application in pharmaceuticals or advanced materials.
Protocols that utilize readily available, inexpensive, and safer reagents are preferred. For example, methods employing sodium halides (NaBr, NaCl) in combination with an oxidant like K₂S₂O₈ in water are attractive due to their low cost and environmentally benign nature. nih.gov The feasibility of performing reactions on a gram-scale has been demonstrated for several halogenation procedures on the related pyrazolo[1,5-a]pyrimidine core, highlighting the potential for scale-up. researchgate.net
One-pot methodologies, where multiple reaction steps are carried out in the same vessel without intermediate purification, are highly desirable as they reduce waste, time, and cost. nih.govnih.gov The development of cascade reactions that form and subsequently functionalize the heterocyclic core in a single sequence is a particularly step- and time-efficient approach. nih.gov
Finally, purification of the final product is a critical consideration. Methods that yield a product pure enough to be isolated by simple filtration or crystallization are more scalable than those requiring laborious chromatographic purification. The physical properties of many heterocyclic compounds, such as pyridazines, often include high crystallinity, which can facilitate isolation on a larger scale. uzh.ch
Mechanistic Investigations of Synthetic Transformations
Elucidation of Reaction Pathways for Pyrazolo[1,5-a]pyridine (B1195680) Core Formation
The synthesis of the pyrazolo[1,5-a]pyridine core, the fundamental structure of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine, is achieved through several established reaction pathways. A predominant method involves the [3+2] cycloaddition reaction, a powerful strategy for forming five-membered rings.
One of the most traditional and effective routes is the 1,3-dipolar cycloaddition between an N-aminopyridinium salt and an alkyne. sci-hub.se This reaction begins with the amination of a pyridine (B92270) derivative to form the corresponding N-aminopyridinium ylide. This ylide then acts as a 1,3-dipole, reacting with a suitable dipolarophile, such as an alkynyl ester, to construct the fused pyrazole (B372694) ring, yielding the pyrazolo[1,5-a]pyridine skeleton. sci-hub.se A significant challenge in this method, especially with asymmetrically substituted pyridinium (B92312) salts, is controlling the regioselectivity of the cycloaddition, which can lead to a mixture of isomeric products. sci-hub.se
Another widely employed strategy is the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds. mdpi.com Reagents like β-dicarbonyl compounds, β-enaminones, or β,γ-unsaturated γ-alkoxy-α-keto esters serve as the three-carbon component needed to form the pyridine ring. mdpi.comorganic-chemistry.org The reaction typically proceeds through the initial formation of an enaminone intermediate. organic-chemistry.org For instance, the reaction of 5-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters shows high regioselectivity, which is attributed to the formation of these stable enaminone intermediates that dictate the subsequent cyclization step. organic-chemistry.org
Modern synthetic approaches have also introduced cascade or tandem reactions to build the core structure efficiently. A cascade cyclization can be initiated by treating an aryl-substituted acetonitrile (B52724) with N,N-dimethylformamide dimethyl acetal (B89532) to form a 3-(dimethylamino)-2-arylacrylonitrile intermediate. nih.gov Subsequent reaction with hydrazine (B178648) generates a 1H-pyrazol-5-amine, which can then undergo further cyclization to form the fused pyridine ring. nih.gov Similarly, a one-pot methodology involving the three-component reaction of amino pyrazoles, enaminones, and sodium halides in the presence of an oxidizing agent like K₂S₂O₈ can produce the halogenated pyrazolo[1,5-a]pyrimidine (B1248293) core through a cascade cyclization-oxidative halogenation sequence. nih.gov
The table below summarizes key reaction pathways for the formation of the pyrazolo[1,5-a]pyridine and related fused heterocyclic cores.
| Reaction Type | Key Reactants | Key Intermediates | Core Structure |
| 1,3-Dipolar Cycloaddition | N-aminopyridinium salts, Alkynes | N-aminopyridinium ylide | Pyrazolo[1,5-a]pyridine |
| Cyclocondensation | 5-Aminopyrazoles, 1,3-Bielectrophiles (e.g., β-enaminones) | Enaminone adduct | Pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) |
| Cascade Cyclization | Aryl-substituted acetonitrile, Hydrazine | 3-(Dimethylamino)-2-arylacrylonitrile | Pyrazolo[1,5-a]pyrimidine |
| Oxidative [3+2] Cycloaddition | N-aminopyridines, α,β-Unsaturated carbonyls | Not specified | Pyrazolo[1,5-a]pyridine |
Role of Halogens in Directing Regioselectivity and Reactivity in Annulation and Cyclization Reactions
Halogens play a crucial role in the synthesis of pyrazolo[1,5-a]pyridine derivatives, influencing both the reactivity of the molecule and the regioselectivity of subsequent reactions. The position of halogen atoms on the heterocyclic core can direct the outcome of annulation (ring-forming) and cyclization reactions.
In the synthesis of the pyrazolo[1,5-a]pyridine core itself, the nature of substituents on the starting materials dictates the regiochemical outcome. For reactions involving non-symmetrical 1,3-dicarbonyl compounds reacting with 5-aminopyrazoles, the regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. nih.gov For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the electron-withdrawing trifluoromethyl (CF₃) group is significantly more electrophilic. nih.gov This directs the initial nucleophilic attack from the 5-aminopyrazole to this position, thereby controlling the final orientation of the substituents on the newly formed pyridine ring. nih.gov
Once the core is formed, the electronic properties of the pyrazolo[1,5-a]pyridine system, which can be described as a π-excedent–π-deficient fused system, are influenced by its substituents. nih.gov Halogens, being electron-withdrawing groups, modify the electron density at various positions of the ring system. This modification is critical for directing further functionalization. For instance, electrophilic substitution reactions, such as further halogenation, are directed to specific positions based on the electronic activation or deactivation by existing substituents. nih.gov Mechanistic studies suggest that direct C3 halogenation of pyrazolo[1,5-a]pyrimidines proceeds via an electrophilic substitution mechanism. nih.gov
In annulation reactions to build a new ring onto the pyrazolo[1,5-a]pyridine scaffold, halogens can act as leaving groups to facilitate the reaction. A halogen atom at the 5-position of a pyrazolo[1,5-a]pyrimidine, for example, can be displaced by a nucleophile in a cascade cyclization sequence to build more complex fused systems. nih.gov The presence of fluoro and chloro substituents has been shown to be tolerated in the synthesis of the core, although yields may be lower compared to their bromo-substituted counterparts. sci-hub.se
The regioselectivity of cyclization can be precisely controlled by the choice of reagents. In the synthesis of halogenated pyrazolo[3,4-b]pyridines, which are isomers of the [1,5-a] system, the use of iodine or N-Bromosuccinimide (NBS) in a cascade 6-endo-dig cyclization with alkynyl aldehydes leads to excellent regional selectivity for the formation of halogen-functionalized products. nih.gov
The following table details the influence of substituents on regioselectivity.
| Reaction | Substituent/Reagent | Role/Effect | Regiochemical Outcome |
| Cyclocondensation | Electron-withdrawing group (e.g., -CF₃) on 1,3-dicarbonyl | Increases electrophilicity of adjacent carbonyl | Directs initial nucleophilic attack, controlling substituent placement |
| Electrophilic Halogenation | Existing substituents on the core | Modify electron density of the ring system | Directs incoming electrophile to specific positions (e.g., C3) nih.gov |
| Annulation/Cyclization | Halogen atom (e.g., at C5) | Acts as a leaving group | Facilitates nucleophilic substitution and subsequent ring formation nih.gov |
| Cascade Cyclization | Iodine, N-Bromosuccinimide (NBS) | Alkyne activation and halogen source | High regioselectivity in the formation of halogenated products nih.gov |
Catalytic Cycles and Intermediate Species in Halogenated Pyrazolo[1,5-a]pyridine Synthesis
The synthesis of halogenated pyrazolo[1,5-a]pyridines often involves catalytic processes where specific intermediates are generated to facilitate the reaction. Understanding these catalytic cycles and the transient species formed is key to optimizing the synthesis.
One notable catalytic approach involves the use of a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), often in conjunction with potassium halide salts. nih.govorganic-chemistry.org In the PIDA-mediated regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, PIDA acts as an oxidant to facilitate the [3+2] cycloaddition, leading to the pyrazolo[1,5-a]pyridine core under mild conditions. organic-chemistry.org In direct halogenation reactions, the hypervalent iodine reagent is proposed to activate the halide salt, facilitating an electrophilic substitution mechanism for the regioselective introduction of a halogen at the C3 position. nih.gov
Another catalytic system employs potassium persulfate (K₂S₂O₈) in tandem with sodium halides (NaX) in an aqueous medium. nih.gov This system is effective for the one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. The reaction proceeds through a cascade cyclization followed by oxidative halogenation. The proposed mechanism involves several intermediate species. First, a Michael addition of an amino pyrazole to an enaminone forms intermediate I . This intermediate undergoes intramolecular cyclization to produce intermediate II . Dehydration and elimination of dimethylamine (B145610) from II affords the pyrazolo[1,5-a]pyrimidine core (III ). In the subsequent step, K₂S₂O₈ oxidizes the halide salt to generate the active halogenating species (e.g., I₂ in situ), which reacts with the pyrimidine core III to form a final intermediate IV . A subsequent proton elimination from IV yields the 3-halogenated product. nih.gov
In many synthetic pathways for the pyrazolo[1,5-a]pyridine core, stable, isolable intermediates are formed that dictate the reaction course. The formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates has been identified in the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, which then leads to the desired product upon further transformation. enamine.net Similarly, in reactions of 5-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters, intermediate enaminones were isolated and characterized under mild conditions, confirming their role in determining the high regioselectivity of the final pyrazolo[1,5-a]pyrimidine product. organic-chemistry.org
Plausible mechanistic pathways for the formation of the core from N-aminopyridinium salts have been envisioned. One proposed mechanism involves O-(mesitylsulfonyl)hydroxylamine acting as a nucleophile, displacing a dimethylamine group from an enamine precursor. An alternative pathway suggests it acts as an electrophile, aminating the pyridine ring directly. sci-hub.se These distinct intermediate pathways highlight the complexity and tunability of the synthesis.
Reactivity and Post Synthetic Functionalization of 3 Bromo 4 Fluoropyrazolo 1,5 a Pyridine
Reactivity of Bromine and Fluorine Atoms on the Pyrazolo[1,5-a]pyridine (B1195680) Core
The 3-bromo-4-fluoropyrazolo[1,5-a]pyridine molecule features two key reactive centers: a bromine atom at the C3 position of the electron-rich pyrazole (B372694) ring and a fluorine atom at the C4 position of the electron-deficient pyridine (B92270) ring. This arrangement leads to distinct and predictable chemical reactivity, allowing for selective modification at either position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those that are electron-deficient. wikipedia.org The pyrazolo[1,5-a]pyridine core, containing an electron-withdrawing pyridine ring, is predisposed to this type of reaction. wikipedia.orgyoutube.com The outcome of an SNAr reaction is governed by the position of the leaving group and the presence of activating groups.
In the case of this compound, the fluorine atom is located at the C4 position. This position is "para" relative to the bridgehead nitrogen of the pyridine ring, which strongly activates the site for nucleophilic attack. youtube.comstackexchange.com The mechanism involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance, including delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com
Conversely, the bromine atom is at the C3 position on the pyrazole moiety. While part of the heterocyclic system, this position is not as activated for SNAr as the C4 position on the pyridine ring. Furthermore, in SNAr reactions where the initial nucleophilic attack is the rate-determining step, fluoride (B91410) is often a better leaving group than bromide. masterorganicchemistry.comnih.gov
This differential reactivity was highlighted in studies on similar substituted pyridines. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with a fluoride source, substitution occurs selectively at the C4 position, displacing the nitro group to yield 3-bromo-4-fluoropyridine (B38431), leaving the C3-bromo group intact. nih.gov This indicates the high susceptibility of the C4 position to nucleophilic attack. Therefore, it is expected that this compound will react with various nucleophiles (e.g., amines, alkoxides, thiols) to selectively displace the fluorine atom at C4, providing a straightforward method for introducing diverse functional groups at this position.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Bromine
The bromine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The C3-Br bond on the electron-rich pyrazole ring is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various coupling processes. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organohalide with a boronic acid or its ester. wikipedia.orglibretexts.org The C3-bromo group on pyrazolo[1,5-a]pyridine and related heterocyclic systems readily participates in Suzuki-Miyaura reactions. For example, studies on the closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one have shown that it can be efficiently coupled with a wide range of aryl and heteroaryl boronic acids. nih.govresearchgate.net These reactions often employ palladium catalysts with specialized phosphine (B1218219) ligands, such as XPhos, to achieve high yields and prevent side reactions like debromination. nih.govresearchgate.net The reactivity of bromo-azoles, including 3- and 4-bromoindazoles and pyrazoles, in Suzuki reactions is well-documented, confirming the utility of this approach for functionalizing the C3 position. nih.gov
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | Dioxane/H₂O | 80 °C | High | nih.govresearchgate.net |
| 3-chloroindazole | 5-indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | Good | nih.gov |
| 3-bromoindazole | 3-fluorobenzeneboronic acid | P2 Precatalyst | K₃PO₄ | Dioxane/H₂O | 100 °C | >75% | nih.gov |
| Aryl Bromides | Phenylboronic Acid | Pyridine-based Pd(II)-complex | KOH | Water | Reflux / MW | Good-Excellent | nih.gov |
Sonogashira Coupling: This reaction enables the formation of a C-C bond between an organohalide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org The C3-Br bond in this compound is expected to be reactive under Sonogashira conditions. This is supported by studies on other bromo-heterocycles, such as 4-bromo-1H-pyrazole derivatives, which undergo efficient Sonogashira coupling. researchgate.net The reaction provides a direct route to introduce alkynyl moieties, which are versatile functional groups for further transformations. organic-chemistry.org
Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The reactivity of 3-bromoindazoles in Heck reactions demonstrates that the C-Br bond on a pyrazole ring fused to an aromatic system is a suitable substrate for this transformation. beilstein-journals.org This suggests that this compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce vinyl groups at the C3 position. beilstein-journals.orgresearchgate.net
Specific Reactivity and Exchange of Fluorine
The primary reactivity of the fluorine atom at the C4-position is its function as a leaving group in nucleophilic aromatic substitution (SNAr), as detailed in section 4.1.1. The C-F bond is the strongest carbon-halogen bond, making it generally inert in palladium-catalyzed cross-coupling reactions where the more reactive C-Br bond would be selectively cleaved. This orthogonality allows for sequential functionalization: a cross-coupling reaction can be performed at C3, followed by a nucleophilic substitution at C4.
While direct exchange of the fluorine atom is not commonly observed under standard conditions, the synthesis of related fluorinated pyridines highlights the strategic importance of this substituent. For example, methods have been developed for the direct nucleophilic fluorination of pyridine N-oxides to generate meta-fluorinated pyridines, which are otherwise challenging to synthesize. nih.gov In one instance, fluorination of 3-bromo-4-nitropyridine N-oxide yielded 3-fluoro-4-nitropyridine (B80604) N-oxide, demonstrating a pathway to install fluorine adjacent to a bromine atom. nih.gov This underscores the value of the fluoro-substituted pyridine motif in medicinal chemistry and the specific chemical routes developed to access it.
Transformations at Other Positions of the Pyrazolo[1,5-a]pyridine Scaffold
Beyond the direct modification of the C-Br and C-F bonds, the pyrazolo[1,5-a]pyridine skeleton allows for functionalization at other carbon atoms through various reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyrazolo[1,5-a]pyridine ring system is influenced by the electronic nature of both the pyrazole and pyridine rings. The pyrazole ring is generally electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring. researchgate.net For the parent pyrazolo[1,5-a]pyrimidine (B1248293) system, electrophilic attack such as bromination and nitration occurs preferentially at the C3 position. researchgate.net
In this compound, the C3 position is already occupied. Therefore, any further electrophilic substitution would be directed to other positions. The next most likely site on the pyrazole ring is C2. The pyridine ring is generally deactivated towards electrophiles due to its nitrogen atom. rsc.org However, studies on the parent pyrazolo[1,5-a]pyrimidine have shown that under certain conditions (e.g., nitration with nitric acid in acetic anhydride), substitution can occur at the C6 position of the six-membered ring. researchgate.net Thus, for this compound, electrophilic attack is predicted to occur at C2 or possibly at one of the less deactivated positions of the pyridine ring, such as C6 or C7.
Functional Group Interconversions
Functional group interconversions are essential for elaborating the molecular structure after initial functionalization. Once new groups are introduced onto the this compound core via the reactions described above, they can be further modified.
For example:
Amine Synthesis and Derivatization: A nitro group, potentially introduced via electrophilic substitution or carried on a coupling partner, can be readily reduced to an amino group using standard methods like catalytic hydrogenation (e.g., Pd/C, H₂). nih.gov This resulting amine can then be acylated, alkylated, or used in further coupling reactions.
Alkyne Chemistry: An alkyne installed at C3 via Sonogashira coupling can participate in a variety of subsequent reactions, including click chemistry (cycloaddition with azides), hydration to form ketones, or further coupling reactions.
Deprotection: In multi-step syntheses, protecting groups are often used. Their removal represents a key functional group interconversion. For instance, the removal of a tetrahydropyranyl (THP) protecting group from a nitrogen atom is a common final step in the synthesis of complex molecules like Axitinib, which features a related indazole core. beilstein-journals.org
These transformations, combined with the primary reactivity of the bromo and fluoro substituents, provide a rich toolbox for the synthesis of a diverse library of substituted pyrazolo[1,5-a]pyridine derivatives. nih.gov
Design Principles for Further Derivatization of Halogenated Pyrazolo[1,5-a]pyridines
The design of synthetic strategies for the derivatization of halogenated pyrazolo[1,5-a]pyridines, such as the 3-bromo-4-fluoro analogue, is predicated on the distinct reactivity of the halogen substituents. By carefully selecting the reaction conditions and coupling partners, a diverse array of functional groups can be introduced in a controlled manner.
A primary consideration is the selective functionalization of the C-Br bond over the C-F bond in palladium-catalyzed cross-coupling reactions. The greater lability of the C-Br bond allows for its preferential reaction under standard coupling conditions, leaving the C-F bond intact for subsequent transformations. This selectivity is a cornerstone of the derivatization strategy for dihalogenated pyridines and related heterocycles.
Following the modification of the C3 position, the fluorine atom at C4 can be targeted. Nucleophilic aromatic substitution at this position is a powerful tool for introducing a range of functionalities. The success of SNAr reactions is dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and, in some cases, elevated temperatures may be required to displace the fluoride.
This sequential functionalization approach enables the synthesis of a wide library of substituted pyrazolo[1,s-a]pyridines with tailored properties. The following data tables provide illustrative examples of cross-coupling and nucleophilic substitution reactions on related bromo- and fluoro-substituted heterocyclic systems, which can serve as a guide for the derivatization of this compound.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Substituted Heterocycles
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Ethanol/Water | 135 | 3-(p-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 91 |
| 2 | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | N-Phenyl-2,3-diphenylpyrido[2,3-b]pyrazin-7-amine | - |
| 3 | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | RT | 4-(Phenylethynyl)-6H-1,2-oxazine | - |
This table presents data from analogous systems to illustrate the potential reactivity of the bromo-substituent.
Table 2: Nucleophilic Aromatic Substitution of Fluoro-Substituted Pyridines
| Entry | Substrate | Nucleophile | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 2-Fluoropyridine | Piperidine | - | Methanol | - | 2-(Piperidin-1-yl)pyridine | - |
| 2 | Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | 10-(Heptafluorotoluen-4-yl)-10H-phenothiazine | 96 |
This table illustrates the general reactivity of fluoro-pyridines in SNAr reactions.
Advanced Structural Elucidation and Spectroscopic Analysis of 3 Bromo 4 Fluoropyrazolo 1,5 a Pyridine
High-Resolution Spectroscopic Techniques for Molecular Structure Confirmation (e.g., 2D-NMR, High-Resolution Mass Spectrometry)
The definitive molecular structure of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine is established through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). While comprehensive 2D-NMR studies are not extensively found in public literature, the analysis of its structure is straightforward using these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in identifying the chemical environment of each hydrogen and carbon atom in the molecule. The fused heterocyclic system has four unique protons on the aromatic rings. Their expected chemical shifts and coupling patterns can be predicted based on the electronic effects of the bromine, fluorine, and nitrogen atoms. For instance, patent literature describing a derivative provides insight into the proton environments of the core scaffold. googleapis.comgoogle.com
Two-dimensional NMR techniques are crucial for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons (e.g., H-5, H-6, and H-7), confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal directly to its attached carbon atom.
Interactive Table 1: Predicted NMR Data for this compound Note: These are estimated values based on general principles and data from related structures. Actual experimental values may vary.
| Position | Atom | Predicted Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
|---|---|---|---|
| 2 | C-H | ~8.2 | C-3, C-3a, C-8 |
| 3 | C-Br | ~105 | - |
| 3a | C | ~140 | - |
| 4 | C-F | ~155 (d, ¹JCF ≈ 250 Hz) | - |
| 5 | C-H | ~8.7 | C-4, C-6, C-3a |
| 6 | C-H | ~7.1 | C-5, C-7, C-8 |
| 7 | C-H | ~7.3 | C-5, C-6, C-8 |
| 8 | N | - | - |
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, confirming the elemental composition. For this compound (C₇H₄BrFN₂), the theoretical exact mass can be calculated. HRMS analysis would yield a mass value that matches this theoretical calculation to within a few parts per million (ppm), ruling out other possible molecular formulas. A crucial feature in the mass spectrum is the isotopic pattern for bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak would appear as a pair of signals (M and M+2) of almost identical intensity, providing definitive evidence for the presence of a single bromine atom. googleapis.comgoogle.com
Crystallographic Analysis (e.g., X-ray Diffraction)
Insights into Solid-State Packing and Intermolecular Interactions
Analysis of the crystal lattice of related pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) structures reveals that solid-state packing is governed by a combination of weak intermolecular forces. nih.govresearchgate.net For this compound, the following interactions would be anticipated:
Halogen Bonding: The electropositive region on the bromine atom (σ-hole) could act as a Lewis acid, forming a halogen bond with an electron-rich nitrogen atom from an adjacent molecule. This type of interaction is a significant directional force in the crystal engineering of halogenated heterocycles.
π-π Stacking: The planar, electron-deficient pyrazolo[1,5-a]pyridine ring systems could stack in an offset, face-to-face manner, maximizing electrostatic attraction and contributing to crystal stability.
Weak Hydrogen Bonding: The aromatic C-H groups can act as weak hydrogen bond donors, interacting with the electronegative fluorine atom or the pyridine (B92270) nitrogen (C-H···F and C-H···N interactions), further stabilizing the crystal packing.
Interactive Table 2: Potential Intermolecular Interactions in Solid-State this compound
| Interaction Type | Donor | Acceptor | Anticipated Role in Crystal Packing |
|---|---|---|---|
| Halogen Bond | C(3)-Br | N(8) of adjacent molecule | Primary directional force, forming chains or layers. |
| π-π Stacking | Pyrazolopyridine ring | Pyrazolopyridine ring | Stabilizes packing through van der Waals forces. |
| Hydrogen Bond | Aromatic C-H | N(8) or F(4) | Secondary interactions contributing to lattice energy. |
Conformational Analysis and Tautomerism Studies
The pyrazolo[1,5-a]pyridine scaffold is an inherently rigid and planar fused heterocyclic system. nih.gov Unlike more flexible molecules, it does not possess significant conformational freedom. X-ray analysis would be expected to confirm the high degree of planarity of the fused rings.
Tautomerism, a form of isomerism involving the migration of a proton, is not a significant consideration for this molecule. The aromaticity of the pyrazolo[1,5-a]pyridine system provides substantial stabilization, locking the atoms into a single, well-defined tautomeric form. This contrasts with other heterocyclic systems, such as non-fused pyrazoles or indazoles, where tautomerism can be a prevalent feature.
Vibrational Spectroscopy for Bond Analysis and Electronic Environment Probing
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and offer valuable insights into the specific bonds and functional groups present. Analysis of the spectra of pyridine and its halogenated derivatives provides a strong basis for assigning the key vibrational modes for this compound. cdnsciencepub.comacs.org
Key expected vibrational modes would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
C=C and C=N ring stretching: A series of sharp bands between 1400-1650 cm⁻¹ are characteristic of the aromatic heterocyclic core.
C-F stretching: A strong, characteristic band, typically found in the 1200-1300 cm⁻¹ region, whose exact position is sensitive to the electronic environment.
C-Br stretching: A lower frequency vibration, expected in the 500-650 cm⁻¹ range.
Ring breathing and deformation modes: A complex series of bands at lower wavenumbers (<1000 cm⁻¹) that are characteristic of the entire ring structure.
Interactive Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=C / C=N Ring Stretch | 1400 - 1650 | Strong-Medium |
| C-F Stretch | 1200 - 1300 | Strong |
| Ring Breathing Mode | 980 - 1050 | Medium |
| C-H Out-of-Plane Bend | 750 - 900 | Strong |
| C-Br Stretch | 500 - 650 | Medium |
Computational and Theoretical Investigations of 3 Bromo 4 Fluoropyrazolo 1,5 a Pyridine
Quantum Chemical Calculations (e.g., DFT, HF)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to predicting the molecular properties of pyrazolo[1,5-a]pyridine (B1195680) derivatives. researchgate.net DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in describing electron correlation. kastamonu.edu.trresearchgate.net These calculations can elucidate various molecular features, from electronic structure to optimized geometry. researchgate.net
The electronic properties of 3-bromo-4-fluoropyrazolo[1,5-a]pyridine are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. kastamonu.edu.tr A smaller energy gap generally implies higher reactivity.
For pyrazolo[1,5-a]pyrimidine (B1248293) systems, which are structurally related, the HOMO is typically characterized by π-nature and is distributed over the fused ring system, while the LUMO is also of π-character, often located on the pyrimidine (B1678525) or an adjacent aryl group. nih.gov In this compound, the presence of the electron-withdrawing bromine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound. The charge transfer that occurs within the molecule can be understood through the calculation of HOMO and LUMO energies. researchgate.net
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: These values are illustrative and would be determined precisely through specific DFT calculations (e.g., at the B3LYP/6-311+G* level of theory).* researchgate.net
The distribution of electron density within this compound can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net The map illustrates the electrostatic potential on the surface of the molecule, where regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net
Theoretical calculations are used to determine the most stable three-dimensional conformation of a molecule by optimizing its geometrical parameters, such as bond lengths, bond angles, and dihedral angles. researchgate.net For pyrazolo[1,5-a]pyridine and its derivatives, DFT calculations can provide a detailed picture of their planar or near-planar structures. researchgate.net For instance, a theoretical analysis of a bipyrazolo[3,4-b]pyridine derivative identified its most probable conformers by calculating the conformational energy barrier. nih.gov
Table 2: Predicted Optimized Geometrical Parameters for the Pyrazolo[1,5-a]pyridine Core
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.38 | N2-N1-C7 | 105.0 |
| N1-C7a | 1.39 | N1-N2-C3 | 110.5 |
| C3-C3a | 1.40 | C3a-C4-C5 | 118.0 |
| C4-C5 | 1.39 | C5-C6-C7 | 120.0 |
| C-Br | 1.89 | C3-C3a-N2 | 108.0 |
| C-F | 1.35 | C4-C3a-N2 | 130.0 |
Note: These values are representative for a pyrazolo[1,5-a]pyridine system and would be specifically calculated for the 3-bromo-4-fluoro derivative.
Molecular Modeling and Docking Studies for Molecular Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org This is particularly valuable in drug discovery for understanding how a ligand, such as this compound, might interact with the active site of a biological target, like a protein kinase. mdpi.comnih.gov Pyrazolo[1,5-a]pyrimidine derivatives are known to be effective kinase inhibitors, and their binding modes have been extensively studied through docking simulations. dntb.gov.uaekb.egnih.gov
Docking studies of similar pyrazolo[1,5-a]pyrimidine compounds have shown that the heterocyclic core can form crucial hydrogen bonds with amino acid residues in the hinge region of kinase active sites. nih.govnih.gov For this compound, the nitrogen atoms could act as hydrogen bond acceptors, while the bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. rsc.org The fluorine atom might also engage in favorable interactions within the binding pocket. These simulations help in rationalizing structure-activity relationships (SAR) and in the design of more potent and selective inhibitors. sci-hub.senih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For pyrazolo[1,5-a]pyridines, this could involve studying their synthesis or subsequent functionalization. For example, the synthesis of substituted pyrazolo[1,5-a]pyridines can occur through cross-dehydrogenative coupling reactions, and a plausible mechanism involving an initial nucleophilic addition followed by oxidative dehydrogenation has been proposed based on theoretical considerations. nih.gov
The bromination of the pyrazolo[1,5-a]pyridine core is an electrophilic substitution reaction. youtube.com Theoretical studies could model the reaction pathway, comparing the energies of possible intermediates to predict the regioselectivity of the bromination. The presence of the fluorine atom at the 4-position would influence the electron density of the ring system, thereby directing the position of further electrophilic attack. Transition state analysis would reveal the energy barrier for the reaction, providing insights into the reaction kinetics. One-pot methods for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines have been developed, involving a cascade cyclization-oxidative halogenation process. nih.gov
Prediction of Spectroscopic Signatures
Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. nih.gov These theoretical predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data. researchgate.netlookchem.com
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The electron-withdrawing effects of the bromine and fluorine atoms would cause downfield shifts for the nearby carbon and hydrogen atoms. The predicted spectra can help in the unambiguous assignment of all signals in the experimental NMR spectra. lookchem.com Similarly, the vibrational frequencies from theoretical calculations can be correlated with the peaks observed in an experimental IR spectrum, aiding in the identification of key functional groups. nih.gov
Development of Derivatives and Analogues of 3 Bromo 4 Fluoropyrazolo 1,5 a Pyridine
Systematic Modification of the Pyrazolo[1,5-a]pyridine (B1195680) Core
The systematic modification of the pyrazolo[1,5-a]pyridine core is a cornerstone of its application in drug discovery and materials science. The structure combines a π-excessive pyrazole (B372694) ring with a π-deficient pyridine (B92270) ring, offering multiple sites for functionalization. researchgate.netrsc.org The bromine atom at the C3-position is a particularly valuable handle for introducing molecular diversity through cross-coupling reactions.
One of the most powerful and widely used methods for modifying this scaffold is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C3-position of the pyrazolo[1,5-a]pyridine core and various aryl or heteroaryl groups. Research on the closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has demonstrated that a tandem catalyst system, such as XPhosPdG2/XPhos, is effective in promoting the desired arylation while minimizing a common side reaction, debromination. nih.govresearchgate.net This strategy is broadly applicable to a wide range of aryl- and heteroarylboronic acids, enabling the synthesis of large libraries of C3-functionalized derivatives. nih.gov
Beyond the C3-position, other sites on the pyrazolo[1,5-a]pyridine ring can be modified, often during the initial construction of the fused-ring system. This allows for the incorporation of functional groups at positions 2, 5, 6, and 7. rsc.org Such systematic modifications are crucial for optimizing the physicochemical properties of the resulting molecules, including their potency and selectivity as inhibitors of biological targets like protein kinases. nih.govnih.gov
| Arylboronic Acid | Catalyst System | Solvent/Base | Resulting Structure Motif | Yield |
|---|---|---|---|---|
| p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | Dioxane/K₃PO₄ | C3-(p-methoxyphenyl) derivative | 92% |
| Thiophene-2-boronic acid | XPhosPdG2/XPhos | Dioxane/K₃PO₄ | C3-(thiophen-2-yl) derivative | 88% |
| Pyridine-3-boronic acid | XPhosPdG2/XPhos | Dioxane/K₃PO₄ | C3-(pyridin-3-yl) derivative | 79% |
| p-Tolylboronic acid | XPhosPdG2/XPhos | Dioxane/K₃PO₄ | C3-(p-tolyl) derivative | 95% |
Exploration of Halogen Position and Number Effects on Reactivity and Electronic Properties
The presence, type, and position of halogen atoms on the pyrazolo[1,5-a]pyridine core profoundly influence its electronic landscape and chemical reactivity. In 3-bromo-4-fluoropyrazolo[1,5-a]pyridine, the fluorine at C4 and bromine at C3 create a unique electronic environment. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, which can decrease the basicity of the pyridine nitrogen and influence the electron density of the entire ring system. nih.gov Bromine is also electron-withdrawing but to a lesser extent and is more polarizable, making the C-Br bond susceptible to oxidative addition in palladium-catalyzed reactions. nih.gov
The electron-deficient character of the pyridine ring, amplified by the halogens, makes the scaffold a candidate for nucleophilic aromatic substitution (SNAr) reactions, although the reactivity is highly dependent on the specific position and reaction conditions. nih.gov For instance, studies on the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide show that the N-oxide functionality is crucial for enabling nucleophilic substitution of the bromine at the C3-position, a reaction that is otherwise challenging. nih.gov
| Halogen (Position) | Key Electronic Effect | Primary Influence on Reactivity |
|---|---|---|
| Fluorine (C4) | Strong inductive electron withdrawal (-I) | Reduces electron density across the ring system, modulating the basicity of ring nitrogens and influencing the electrophilicity of carbon atoms. |
| Bromine (C3) | Moderate inductive withdrawal (-I), polarizable | Serves as a reactive handle (leaving group) for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). nih.govnih.gov |
Synthesis of Deuterated Analogues for Mechanistic Probes
The synthesis of isotopically labeled compounds, particularly deuterated analogues, is a powerful tool for elucidating reaction mechanisms. By replacing a hydrogen atom with its heavier isotope, deuterium (B1214612), chemists can study the kinetic isotope effect (KIE), where a change in reaction rate indicates that the C-H bond is broken in the rate-determining step of the reaction.
An efficient and straightforward method for the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives has been developed. nih.govresearchgate.net This strategy involves the α-H/D exchange of a 1-aminopyridinium salt precursor in the presence of a base and deuterium oxide (D₂O). The resulting deuterated 1-aminopyridinium ylide then undergoes a [3+2] cycloaddition reaction with an alkyne or nitrile to construct the fused pyrazolo[1,5-a]pyridine ring system with a high degree of deuterium incorporation specifically at the C7 position. nih.govresearchgate.net
This approach provides a high level of regioselectivity and isotopic enrichment, making it invaluable for mechanistic investigations of reactions involving the pyrazolo[1,5-a]pyridine scaffold. nih.gov While not specifically reported for the 3-bromo-4-fluoro variant, this methodology is directly applicable for creating labeled versions to probe the mechanisms of its various transformations.
| Precursor | Deuteration Conditions | Intermediate | Cycloaddition Partner | Final Product Type |
|---|---|---|---|---|
| 1-Aminopyridinium salt | K₂CO₃ in D₂O | 1-Aminopyridinium-2-d ylide | Acetylenes (e.g., DMAD) | 7-Deuteropyrazolo[1,5-a]pyridine |
| 4-Substituted-1-aminopyridinium salt | Base in D₂O | 4-Substituted-1-aminopyridinium-2,6-d₂ ylide | Nitriles | 5-Substituted-7-deutero-1,2,4-triazolo[1,5-a]pyridine |
Incorporation into Complex Molecular Architectures
The this compound core serves as a valuable building block for the construction of larger, more complex molecular architectures with significant functional properties. Its derivatives are frequently investigated in medicinal chemistry as scaffolds for biologically active agents, such as kinase inhibitors and anti-inflammatory compounds. researchgate.netnih.govnih.gov
The synthetic utility of this core allows for its incorporation into multi-ring systems through sequential, regioselective reactions. For example, starting with a 3-bromo-pyrazolo[1,5-a]pyrimidine analogue, a C3-arylation via Suzuki coupling can be performed, followed by activation of the C5-lactam function and a second Suzuki coupling to yield 3,5-diarylated derivatives. researchgate.net This step-wise construction enables the creation of complex substitution patterns designed to optimize interactions with specific biological targets.
In the development of selective PI3Kδ inhibitors, the related pyrazolo[1,5-a]pyrimidine (B1248293) core was systematically functionalized at the C5 and C7 positions. nih.gov Multi-step synthetic routes involving Suzuki and Buchwald-Hartwig couplings, as well as nucleophilic substitutions, were employed to attach moieties like morpholine (B109124) and substituted indoles, leading to potent and selective inhibitors. nih.gov These examples highlight how the foundational pyrazolo[1,5-a]pyridine framework can be elaborated into sophisticated molecules with tailored biological functions.
| Core Scaffold | Key Synthetic Reactions | Resulting Complex Structure | Intended Application |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Suzuki Coupling, Nucleophilic Substitution, Reductive Amination | 5-Indole-7-morpholinyl-pyrazolo[1,5-a]pyrimidine derivatives nih.gov | Selective PI3Kδ Inhibitors |
| Pyrazolo[1,5-a]pyrimidin-5-one | Sequential Suzuki-Miyaura Couplings (at C3 and C5) | 3,5-Diaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines researchgate.net | Anti-inflammatory Agents |
| Pyrazolo[1,5-a]pyrimidine | One-pot Sonogashira coupling | C-5 alkynylated pyrazolo[1,5-a]pyrimidine nih.gov | Protein Kinase Inhibitors |
| Imidazo[1,5-a]pyridine | Iodination, Palladium-catalyzed Phosphination | 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine rsc.org | Ligands for Catalysis |
Exploratory Applications of 3 Bromo 4 Fluoropyrazolo 1,5 a Pyridine Derivatives in Advanced Chemical Research
Utility as Synthetic Building Blocks in Organic Synthesis
The presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the pyrazolo[1,5-a]pyridine (B1195680) core makes 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine a versatile synthetic building block. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Key reactions where 3-halopyrazolo[1,5-a]pyridine derivatives serve as crucial precursors include:
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromo-substituted scaffold with various aryl or heteroaryl boronic acids. This method is instrumental in synthesizing biaryl and heteroaryl compounds, which are prevalent in many biologically active molecules. For instance, C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives have been efficiently synthesized from their 3-bromo precursors using this methodology, often employing specialized palladium catalysts to prevent side reactions like debromination.
Sonogashira Coupling: This cross-coupling reaction involves the use of terminal alkynes to introduce alkynyl moieties at the 3-position. This is a powerful tool for creating extended π-conjugated systems, which are of interest in materials science and for the synthesis of complex natural product analogues.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 3-position. This is a cornerstone reaction in medicinal chemistry for the synthesis of drug candidates containing arylamine functionalities.
The reactivity of the C-Br bond at the 3-position allows for sequential and regioselective functionalization, making this scaffold an ideal starting material for the generation of diverse chemical libraries for drug discovery and materials science exploration.
Table 1: Key Cross-Coupling Reactions of 3-Halogenated Pyrazolo[1,5-a]pyridine Scaffolds
| Reaction | Coupling Partner | Bond Formed | Catalyst System (Example) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C | Pd(PPh₃)₄, XPhosPdG2/XPhos |
| Sonogashira | Terminal Alkyne | C-C (sp) | Pd(OAc)₂, CuI |
Potential in Materials Science and Photophysical Applications
The pyrazolo[1,5-a]pyridine core is known to be a component of various fluorescent molecules. The introduction of fluorine atoms can further enhance these properties by influencing the electronic characteristics and photostability of the resulting compounds.
Development of Fluorophores and Optical Probes
Derivatives of pyrazolo[1,5-a]pyridine have been investigated as novel fluorophores. For example, a pyrazolo[1,5-a]pyridine-based fluorescent probe has been developed for detecting pH changes in cellular environments. mdpi.comrsc.org This probe demonstrated a high quantum yield and rapid response to acidic conditions. mdpi.comrsc.org The fluorescence mechanism is often based on an intramolecular charge transfer (ICT) process, which can be modulated by the surrounding environment. mdpi.comrsc.org The presence of a fluorine atom, as in this compound, can be strategically utilized to fine-tune the electronic properties and enhance the performance of such probes.
Contribution to Functional Materials Design
The broader class of nitrogen-containing fused heterocyclic compounds, including pyrazolo[1,5-a]pyridines and the related mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyridines, has shown significant promise in the design of functional organic materials. These scaffolds have been incorporated into host materials for phosphorescent organic light-emitting diodes (PhOLEDs). The key to their utility in this context is their high triplet energy and bipolar charge-transporting capabilities. By acting as a host for various guest emitter molecules, they enable the fabrication of highly efficient OLEDs that can emit different colors of light. The ability to functionalize the pyrazolo[1,5-a]pyridine core through the bromo substituent allows for the systematic tuning of the material's electronic and physical properties to optimize device performance.
Design of Molecular Scaffolds for Targeted Interactions and Structure-Activity Relationship (SAR) Studies
The pyrazolo[1,5-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent platform for designing molecules with high affinity and selectivity for specific protein binding sites.
Ligand Design Principles Based on Pyrazolo[1,5-a]pyridine Derivatives
The design of potent and selective inhibitors often relies on establishing key interactions with the target protein. The pyrazolo[1,5-a]pyridine core can act as a bioisostere for other important heterocycles, such as the purine core of adenine, enabling it to function as a hinge-binder in the ATP-binding site of kinases. Structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have revealed several key principles:
Hinge-Binding: The nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.
Substituent Effects: The introduction of substituents at various positions of the scaffold allows for the exploration of different pockets within the binding site. The 3-position, where the bromine atom is located in the title compound, is often a key vector for introducing functionality that can interact with solvent-exposed regions or deeper hydrophobic pockets.
Role of Fluorine: The fluorine atom at the 4-position can influence the molecule's properties in several ways. It can modulate the pKa of nearby functional groups, engage in favorable electrostatic or hydrogen-bonding interactions with the protein, and block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
The systematic modification of the this compound scaffold through the synthetic handles described in section 8.1 allows medicinal chemists to conduct detailed SAR studies, leading to the optimization of potency, selectivity, and drug-like properties of new therapeutic agents.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one |
| Aryl boronic acid |
| Heteroaryl boronic acid |
| Terminal alkyne |
| Primary amine |
| Secondary amine |
Conclusion and Future Research Perspectives for 3 Bromo 4 Fluoropyrazolo 1,5 a Pyridine
Summary of Current Research Achievements and Methodological Advances
Research surrounding 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine has primarily been documented within the context of its role as a key intermediate in the synthesis of more complex molecules. A notable example is its use in the preparation of heteroaryl imidazolone (B8795221) derivatives intended as Janus Kinase (JAK) inhibitors. google.comgoogleapis.com In this capacity, the compound serves as a crucial building block, with the bromine atom providing a reactive handle for further functionalization, such as the formation of boronic esters. google.comgoogleapis.com
Methodological advances in the synthesis of the broader class of halogenated pyrazolo[1,5-a]pyrimidines provide a framework for the preparation of This compound . These strategies often involve the cyclization of aminopyrazoles with suitable pyrimidine (B1678525) precursors, followed by or concurrent with halogenation. nih.gov The synthesis of related compounds, such as those with different halogen substitutions or additional functional groups, underscores the chemical tractability of this heterocyclic system. nih.gov For instance, the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been achieved through multi-step reactions involving chlorination and subsequent nucleophilic substitution or coupling reactions. nih.gov These established methods offer a solid foundation for the efficient and targeted synthesis of This compound .
Identified Gaps and Emerging Research Avenues
Despite its demonstrated utility as a synthetic intermediate, dedicated research focusing solely on the properties and potential applications of This compound itself is limited. This represents a significant gap in the current body of scientific literature.
Emerging research avenues should therefore concentrate on a comprehensive characterization of this compound. This includes:
Detailed Physicochemical Profiling: A thorough investigation of its electronic properties, solubility, stability, and crystal structure would provide valuable data for its application in both medicinal chemistry and materials science.
Exploration of its Bioactivity: Given that the broader pyrazolo[1,5-a]pyridine (B1195680) scaffold is known to exhibit a range of biological activities, including as kinase inhibitors, screening This compound against various biological targets is a logical next step. nih.govnih.gov The presence of both bromine and fluorine atoms can significantly influence its pharmacokinetic and pharmacodynamic properties. nih.govnih.govresearchgate.net
Diversification of its Derivative Library: The bromine atom at the 3-position is a prime site for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the synthesis of a diverse library of derivatives. Exploring these reactions would significantly expand the chemical space around this scaffold.
Potential Impact on Advanced Chemical Synthesis and Materials Science
The unique structural features of This compound position it as a compound with considerable potential to impact both advanced chemical synthesis and materials science.
In the realm of materials science , fluorinated heterocyclic compounds are increasingly recognized for their unique properties. nih.gov The incorporation of fluorine can enhance thermal stability, influence electronic properties, and modify the solid-state packing of molecules. nih.gov Consequently, This compound and its derivatives could be investigated for applications in:
Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), where the electronic properties of the fluorinated pyrazolopyridine core could be advantageous.
Fluorescent Probes: The pyrazolo[1,5-a]pyrimidine scaffold itself has been shown to be a promising fluorophore. arctomsci.com The introduction of heavy atoms like bromine can induce phosphorescence, opening up possibilities for the development of new imaging agents or sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
